(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Overview
Description
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C14H22O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-1-ol moiety. The presence of the chiral center at the second carbon atom gives rise to its (2S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-one or (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid.
Reduction: Formation of (2S)-3-(4-tert-butylphenyl)-2-methylpropane.
Substitution: Formation of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-yl chloride or bromide.
Scientific Research Applications
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-tert-butylphenyl)-2-methylpropanal
- (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid
- (2S)-3-(4-tert-butylphenyl)-2-methylpropane
Uniqueness
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.